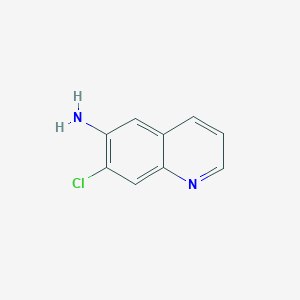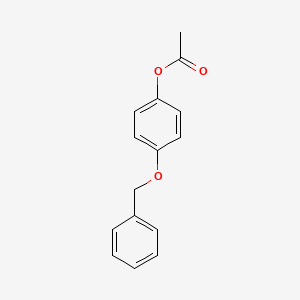
1,2,3,3a,4,5-Hexahydropyrene
描述
1,2,3,3a,4,5-Hexahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₆ It is a hydrogenated derivative of pyrene, characterized by the addition of hydrogen atoms to the pyrene structure, resulting in a partially saturated compound
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,5-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a catalyst such as palladium or nickel under high pressure and temperature conditions. The hydrogenation reaction selectively adds hydrogen atoms to the pyrene molecule, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to ensure high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-hydrogenation and to maintain the desired chemical structure .
化学反应分析
Types of Reactions: 1,2,3,3a,4,5-Hexahydropyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives with functional groups such as ketones and carboxylic acids.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides under acidic or basic conditions.
Major Products:
Oxidation: Pyrene-4,5-dione, pyrene-4,5,9,10-tetraone.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or alkylated pyrene derivatives.
科学研究应用
1,2,3,3a,4,5-Hexahydropyrene has several applications in scientific research:
作用机制
The mechanism of action of 1,2,3,3a,4,5-Hexahydropyrene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
相似化合物的比较
1,2,3,6,7,8-Hexahydropyrene: Another hydrogenated derivative of pyrene with similar chemical properties but different hydrogenation patterns.
4,5,9,10-Tetrahydropyrene: A partially hydrogenated pyrene derivative with fewer hydrogen atoms added.
Uniqueness: 1,2,3,3a,4,5-Hexahydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other hydrogenated pyrene derivatives may not be suitable .
属性
IUPAC Name |
1,2,3,3a,4,5-hexahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-4,7,9,14H,2,5-6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFBNJXWRHSZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3=CC=CC4=C3C2=C(C1)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5385-37-5 | |
| Record name | 1,3,3a,4,5-Hexahydropyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


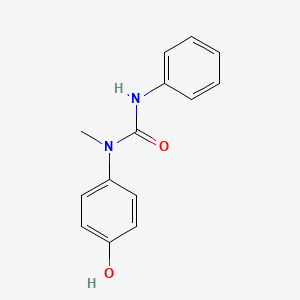
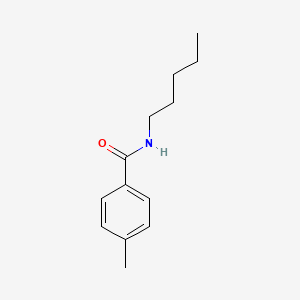
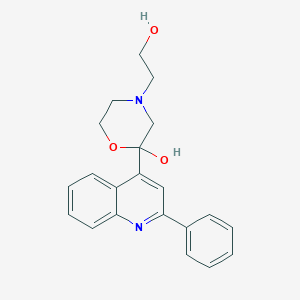
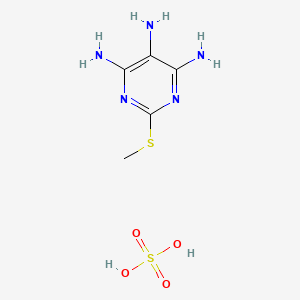
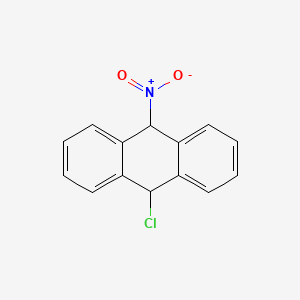
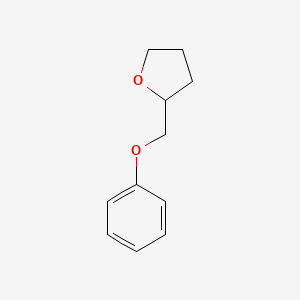
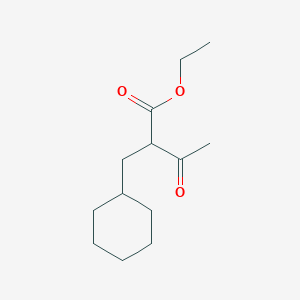
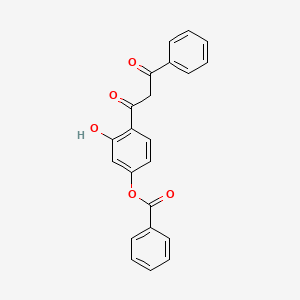
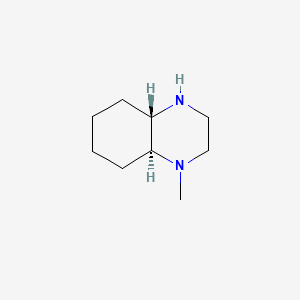
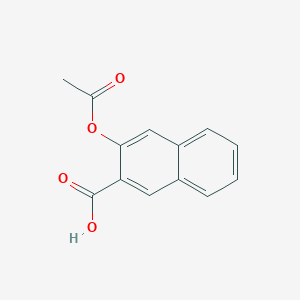
![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)

